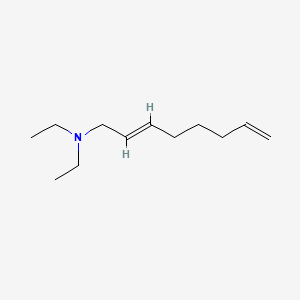

(2E)-N,N-Diethyl-2,7-octadien-1-amine

Description

(2E)-N,N-Diethyl-2,7-octadien-1-amine is a tertiary amine characterized by a conjugated diene system (2,7-octadienyl backbone) and N,N-diethyl substituents. The (2E) stereochemistry indicates the trans configuration of the double bond at the second carbon.

The compound’s conjugated diene system may confer unique electronic properties, such as enhanced nucleophilicity or participation in cycloaddition reactions. Similar compounds, such as N,N-diethylcitronellal derivatives, are synthesized via alkylation or condensation reactions (e.g., using K₂CO₃ and KI in methyl ethyl ketone) . While direct pharmacological data for (2E)-N,N-diethyl-2,7-octadien-1-amine are absent, structurally related N,N-diethylamines (e.g., DDPE hydrochloride) have shown clinical relevance in enhancing chemotherapeutic responses .

Properties

CAS No. |

64596-17-4 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

(2E)-N,N-diethylocta-2,7-dien-1-amine |

InChI |

InChI=1S/C12H23N/c1-4-7-8-9-10-11-12-13(5-2)6-3/h4,10-11H,1,5-9,12H2,2-3H3/b11-10+ |

InChI Key |

ZDIDSJWITLGYFN-ZHACJKMWSA-N |

Isomeric SMILES |

CCN(CC)C/C=C/CCCC=C |

Canonical SMILES |

CCN(CC)CC=CCCCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N,N-Diethyl-2,7-octadien-1-amine typically involves the reaction of diethylamine with an appropriate octadien precursor. One common method is the alkylation of diethylamine with 2,7-octadien-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of (2E)-N,N-Diethyl-2,7-octadien-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-N,N-Diethyl-2,7-octadien-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or amine oxides.

Reduction: Reduction reactions can convert the double bonds in the octadien chain to single bonds, resulting in saturated amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides or other electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce saturated amines.

Scientific Research Applications

(2E)-N,N-Diethyl-2,7-octadien-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N,N-Diethyl-2,7-octadien-1-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Comparisons

Substituent Effects: N,N-Diethyl vs. For example, (2E)-N,N-dimethyl-3-phenylprop-2-en-1-amine (161.25 g/mol) is lighter and less hydrophobic than diethyl analogues . Aromatic vs. Aliphatic Chains: Phenolic or naphthyl substituents (e.g., in DDPE or ’s compound) introduce π-π interactions, favoring binding to biological targets or aromatic solvents .

Double Bond Position and Configuration :

- Conjugated dienes (2,7-octadienyl in the target vs. 2,6-octadienyl in citronellal derivatives) influence electronic delocalization and reactivity. For instance, 3,7-dimethyl substitution in (E)-N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine may stabilize the molecule via hyperconjugation .

- The (E)-configuration at the double bond affects molecular geometry and intermolecular interactions, as seen in stereoselective syntheses .

Citronellal-based amines (e.g., N,N-diethyl-2,7-dimethyl-2,6-octadienylamine) are intermediates in fragrances and agrochemicals, suggesting industrial utility for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.